molecular formula C16H14N2O2 B8788475 N-[3-(4-Pyridyl)propyl]phthalimide CAS No. 84200-08-8

N-[3-(4-Pyridyl)propyl]phthalimide

Cat. No. B8788475
CAS RN: 84200-08-8
M. Wt: 266.29 g/mol
InChI Key: NORKQDMUHKNJNN-UHFFFAOYSA-N
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Description

N-[3-(4-Pyridyl)propyl]phthalimide is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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properties

CAS RN

84200-08-8

Product Name

N-[3-(4-Pyridyl)propyl]phthalimide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3-pyridin-4-ylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O2/c19-15-13-5-1-2-6-14(13)16(20)18(15)11-3-4-12-7-9-17-10-8-12/h1-2,5-10H,3-4,11H2

InChI Key

NORKQDMUHKNJNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cool a mixture of phthalimide (5.4 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in tetrahydrofuran (80 mL) to 0° C. Add dropwise a solution of 4-pyridine propanol (5.0 g, 37 mmol) and diethyl azodicarboxylate (5.8 mL, 37 mmol) in tetrahydrofuran (55 mL). After 2 hours warming to room temperature, concentrate the reaction mixture to a brown paste and perform flash-chromatography on silica gel eluting with 20% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride to afford 2-(3-pyridin-4-yl-propyl)isoindole-1,3-dione as a yellow solid. TLC (SiO2): Rf=0.68 [20% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH solution in methylene chloride].
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diethyl azodicarboxylate (4.4 g, 25.4 mmol) was dissolved in dry THF and added dropwise to a solution of 3-(4-pyridyl)propanol (3.18 g, 23.18 mmol), triphenylphosphine (12.3 g, 46.9 mmol) and phthalimide (3.6 g, 24.5 mmol) in dry THF (50 mL). The mixture was stirred at RT for 3.5 h, concentrated and the residue taken up in ether and filtered. The filter cake was taken up in hexane/ethyl acetate/chloroform (40:30:30) and flash chromatographed (silica gel, 30:35:35 hexane:ethyl acetate:chloroform) (3 L) to yield the title compound (3.3 g, 54%). 1H NMR (90 MHz, CDCl3) δ8.44 (m, 2H), 7.71 (m, 4H), 7.13 (d, 2H), 3.70 (t, 2H), 2.65 (t, 2H), 2.05 (m, 2H)
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
54%

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